
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride typically involves the reaction of 4-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the process and reduce the need for manual intervention.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Research
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has been studied for its potential therapeutic effects, particularly in the treatment of various central nervous system (CNS) disorders. Research indicates that compounds with similar structures may exhibit properties beneficial for treating conditions such as anxiety, depression, and cognitive impairments .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. These compounds have shown promising activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with specific biological targets, such as enzymes involved in metabolic pathways. These studies provide insights into the mechanism of action and potential therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release or uptake of neurotransmitters and altering neuronal signaling pathways.
Comparison with Similar Compounds
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one: Contains a methoxy group, which can influence its reactivity and interactions with biological targets.
1-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-one: The presence of a fluorine atom can enhance its stability and alter its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, commonly referred to as this compound, is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure includes a piperazine ring and a ketone functional group, which may contribute to its interaction with various biological targets.
- Molecular Formula : C₁₃H₂₀Cl₂N₂O
- Molecular Weight : 291.22 g/mol
- CAS Number : 877858-51-0
- IUPAC Name : 1-(4-methylphenyl)-2-piperazin-1-ylethanone; dihydrochloride
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a potential antipsychotic agent . Its mechanism of action appears to involve interactions with neurotransmitter receptors, notably dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders.
Potential Pharmacological Effects
- Antipsychotic Properties : The compound's interaction with dopamine receptors suggests it may help in managing symptoms of psychosis.
- Anxiolytic Effects : Initial findings indicate possible anxiolytic properties, making it a candidate for treating anxiety disorders.
- Neuroprotective Activity : Some studies have suggested neuroprotective effects against glutamate-induced neurotoxicity in neuronal cell lines.
In Vitro Studies
In vitro assays have demonstrated that this compound can modulate receptor activity, which is essential for developing effective treatments for psychiatric conditions. The binding affinity to serotonin and dopamine receptors has been evaluated, showing promising results that warrant further investigation.
Study | Findings |
---|---|
Significant interaction with dopamine and serotonin receptors; potential antipsychotic effects. | |
Exhibited neuroprotective effects in PC12 cells against glutamate-induced toxicity. |
Safety and Handling
Due to its pharmacological properties, handling this compound requires caution. General safety considerations include:
- Signal Word : Warning
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves a nucleophilic substitution or acylation reaction between a piperazine derivative and a ketone precursor. For example:
- Step 1: React 4-methylacetophenone with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 273 K, using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Step 2: Introduce the piperazine moiety via nucleophilic substitution. Stir the reaction at room temperature for 2–4 hours, monitoring progress via TLC.
- Step 3: Purify the product by washing with water, drying over Na₂SO₄, and recrystallizing from ethanol. Convert the free base to the dihydrochloride salt using HCl gas or concentrated HCl in an ice bath .
Critical Parameters:
- Solvent Choice: Anhydrous DCM minimizes side reactions.
- Temperature: Low temperatures (273 K) prevent thermal degradation of intermediates.
- Stoichiometry: Excess chloroacetyl chloride (1.2–1.5 eq) improves acylation efficiency.
Table 1: Example Reaction Conditions from Analogous Syntheses
Reagent | Solvent | Temp. (K) | Yield (%) | Purity (HPLC) | Source |
---|---|---|---|---|---|
Chloroacetyl chloride | DCM | 273 | 78 | >95% | |
Piperazine derivative | DMF | 298 | 65 | 90% |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in DMSO-d₆ to confirm the presence of the methylphenyl (δ 2.3 ppm, singlet) and piperazine protons (δ 2.8–3.5 ppm, multiplet). Assign peaks using 2D experiments (COSY, HSQC) .
- X-ray Crystallography: Grow single crystals via slow evaporation from ethanol. Resolve the crystal structure to confirm bond angles, dihedral angles, and salt formation (Cl⁻ counterions). Example: A similar piperazine derivative showed a monoclinic P2₁/c space group with Z = 4 .
- Mass Spectrometry (MS): ESI-MS in positive ion mode should show [M+H]⁺ at m/z 261.2 (free base) and [M+2H+2Cl]⁺ at m/z 333.1 (dihydrochloride).
Q. What safety precautions and handling protocols are essential when working with this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid: For skin contact, rinse with water for 15 minutes. For eye exposure, irrigate with saline solution .
- Storage: Keep in a desiccator at 4°C, away from oxidizing agents.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the scalability of synthesis while maintaining high enantiomeric purity?
Methodological Answer:
- Catalysis: Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric acylation. Monitor enantiomeric excess (ee) via chiral HPLC .
- Solvent Screening: Test polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates.
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to track intermediate formation in real time .
Table 2: Solvent Effects on Reaction Efficiency
Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|
DCM | 8.9 | 4 | 78 | N/A |
Acetone | 20.7 | 2.5 | 85 | 98 |
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
Methodological Answer:
- Meta-Analysis: Compare datasets using standardized assays (e.g., IC₅₀ values from radioligand binding assays). Account for variables like cell line (HEK293 vs. CHO) or buffer pH .
- Dosage Calibration: Validate compound concentration via LC-MS to rule out degradation.
- Control Experiments: Include positive controls (e.g., known receptor antagonists) to confirm assay validity .
Q. What experimental approaches are suitable for investigating the compound's stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 24 hours. Analyze degradation products via UPLC-QTOF .
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) under nitrogen atmosphere.
- Long-Term Stability: Store aliquots at -20°C, 4°C, and 25°C for 6 months. Assess purity monthly by HPLC .
Q. How should researchers design receptor binding assays to evaluate the pharmacological profile of this piperazine derivative?
Methodological Answer:
- Target Selection: Prioritize receptors common to piperazine analogs (e.g., 5-HT₁A, D₂, σ receptors) .
- Assay Protocol:
Table 3: Example Binding Affinity Data for Analogous Compounds
Receptor | Ki (nM) | Assay Type | Source |
---|---|---|---|
5-HT₁A | 12.4 | Radioligand | |
D₂ | 45.7 | Fluorescence |
Properties
IUPAC Name |
1-(4-methylphenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-11-2-4-12(5-3-11)13(16)10-15-8-6-14-7-9-15;;/h2-5,14H,6-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZWGDPUGJGOHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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